

UNC-2170 Maleate: A Deep Dive into its Selectivity for 53BP1

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Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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This technical guide provides a comprehensive overview of the selectivity of **UNC-2170 maleate**, a small molecule inhibitor targeting the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA Damage Response (DDR) pathway, playing a key role in the repair of DNA double-strand breaks (DSBs). Its targeted inhibition is of significant interest for therapeutic applications, particularly in oncology. This document details the quantitative selectivity data, experimental methodologies for its characterization, and the signaling pathway context of **UNC-2170 maleate**'s action.

Core Concepts: Mechanism of Action

UNC-2170 is a fragment-like ligand that functionally targets the tandem tudor domain (TTD) of 53BP1.^{[1][2]} This domain is responsible for recognizing and binding to dimethylated lysine 20 on histone H4 (H4K20me2), a key post-translational modification that signals the presence of a DNA double-strand break.^{[1][3][4]} By occupying the methyl-lysine binding pocket within the TTD, UNC-2170 competitively inhibits the interaction between 53BP1 and H4K20me2, thereby preventing the recruitment and localization of 53BP1 to the sites of DNA damage.^{[1][3]} Structural studies have revealed that the tert-butyl amine group of UNC-2170 is crucial for anchoring the compound within this binding pocket.^[3]

Quantitative Assessment of Selectivity and Potency

UNC-2170 maleate demonstrates a notable selectivity for 53BP1 over other methyl-lysine (Kme) reader proteins. The following tables summarize the binding affinity and inhibitory concentration of UNC-2170.

Table 1: Binding Affinity and Potency of UNC-2170 for 53BP1

Parameter	Value	Method
IC50	29 μ M	AlphaScreen
Kd	22 μ M	Isothermal Titration Calorimetry (ITC)

Data sourced from MedchemExpress and Perfetti et al., 2015.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Table 2: Selectivity Profile of UNC-2170 Against a Panel of Methyl-Lysine Reader Proteins

Target Protein	IC50 (μ M)
53BP1	29
CBX7	> 500
JARID1A	> 500
PHF1	> 500
PHF19	> 500
PHF23	> 500
UHRF1	> 500
L3MBTL1	> 500
L3MBTL3	> 500
MBTD1	> 500

As determined by AlphaScreen assay. This data demonstrates at least a 17-fold selectivity for 53BP1 over the other tested Kme reader proteins.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity and binding of UNC-2170 to 53BP1.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay is used to measure the ability of UNC-2170 to disrupt the interaction between the 53BP1 tandem tudor domain (TTD) and a biotinylated H4K20me2 peptide.

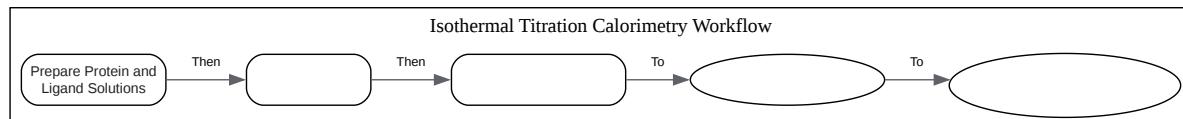
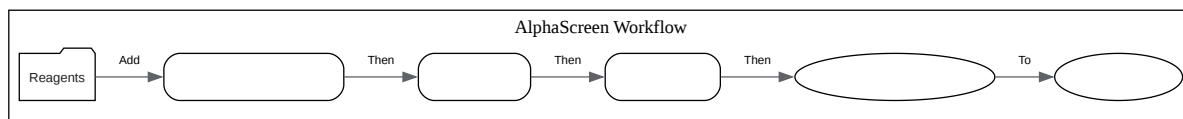
Materials:

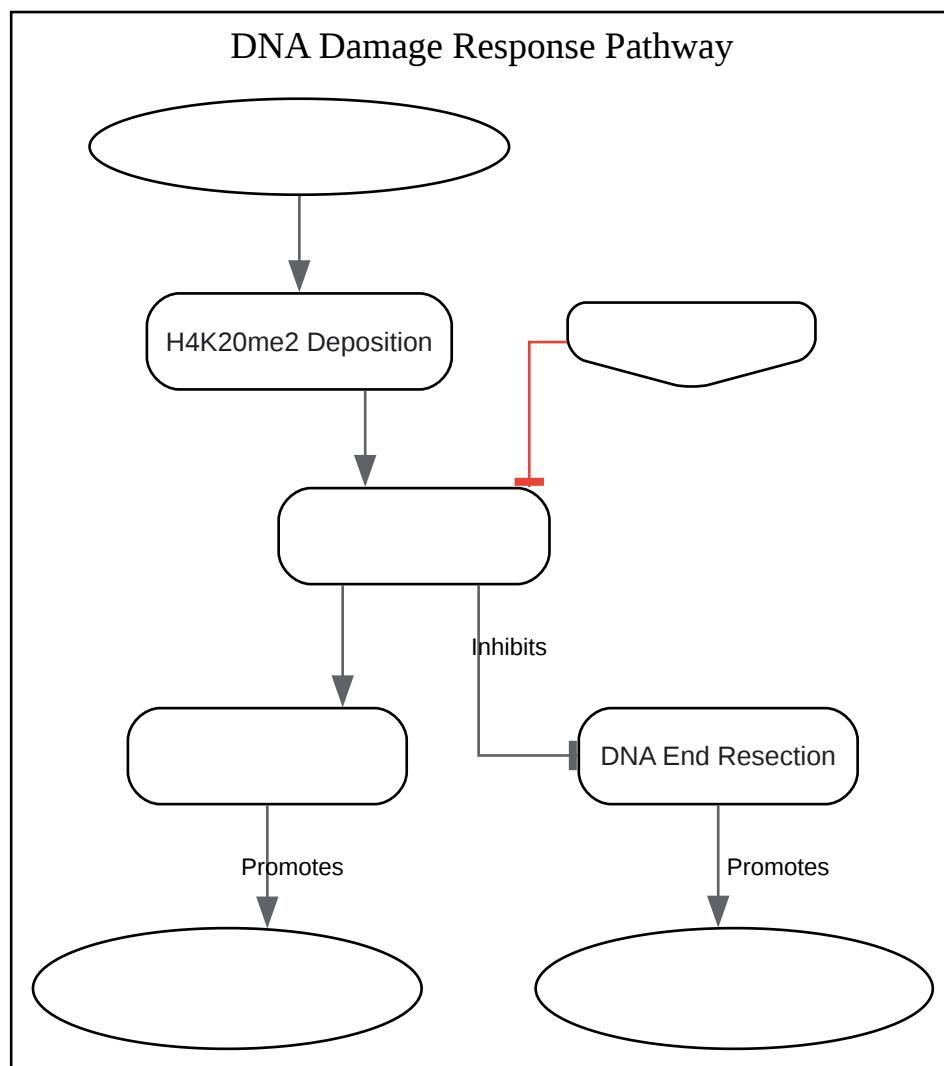
- Recombinant His-tagged 53BP1 TTD
- Biotinylated H4K20me2 peptide
- Streptavidin-coated Donor beads
- Anti-His antibody-conjugated Acceptor beads
- **UNC-2170 maleate**
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well microplates

Procedure:

- Prepare a solution of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer.
- Add serial dilutions of **UNC-2170 maleate** to the wells of a 384-well plate.
- Add the 53BP1 TTD and H4K20me2 peptide mixture to the wells.
- Incubate at room temperature for 30 minutes.

- Add a suspension of Streptavidin-coated Donor beads and Anti-His Acceptor beads to each well.
- Incubate in the dark at room temperature for 60 minutes.
- Read the plate on an AlphaScreen-capable plate reader. The signal will decrease as UNC-2170 disrupts the protein-peptide interaction, preventing the Donor and Acceptor beads from coming into proximity.
- Calculate the IC50 value from the resulting dose-response curve.





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